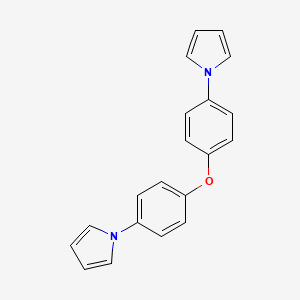

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole)

Description

Properties

IUPAC Name |

1-[4-(4-pyrrol-1-ylphenoxy)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-14-21(13-1)17-5-9-19(10-6-17)23-20-11-7-18(8-12-20)22-15-3-4-16-22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNGBFYWCSXSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) typically involves the reaction of 4,4’-oxybis(benzene-1,2-diamine) with pyrrole-2,5-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the phenylene or pyrrole rings .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical modifications that can lead to new compounds with tailored properties.

Biology

- Antimicrobial and Anticancer Properties : Research indicates potential biological activities such as antimicrobial and anticancer effects. Studies have shown that derivatives of this compound exhibit significant inhibition of bacterial growth and cancer cell proliferation, suggesting its utility in developing new therapeutic agents .

Medicine

- Drug Development : The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests its potential as a drug candidate. Its aldehyde groups can participate in Schiff base formation with amines, which is crucial for designing targeted therapies.

Advanced Materials

- Polymer Production : 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) is explored for use in creating high-performance polymers and nanomaterials. Its structural integrity and reactivity make it suitable for applications in composites and coatings.

Corrosion Inhibition

- Corrosion Inhibitors : Recent studies have demonstrated that derivatives of this compound exhibit significant corrosion inhibition properties. For instance, research showed that certain derivatives achieved up to 91.30% inhibition efficiency at specific concentrations . This property is particularly valuable in protecting metals from oxidative damage in industrial settings.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Linker Variation: Oxygen vs. Methylene Bridges

A critical structural distinction arises in the linker group. For example:

- Methylene-bridged analog : 1,1'-(Methylenebis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) (CAS 13676-54-5) replaces the oxygen bridge with a methylene group. This modification increases molecular rigidity and alters electronic properties. The methylene-linked compound exhibits a higher melting point (191–192°C vs. 126–128°C for the oxygen-bridged compound), attributed to enhanced symmetry and packing efficiency .

- Hexafluoroisopropylidene-bridged analog: 2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(1H-benzo[d]imidazole) (Compound 5 in ) demonstrates how fluorinated linkers improve thermal stability and solubility in non-polar solvents .

Table 1: Comparative Physical Properties

| Compound | Linker Type | Melting Point (°C) | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|

| Target compound (CAS 13132-94-0) | Oxybis(phenylene) | 126–128 | 1,755 |

| Methylene-bridged (CAS 13676-54-5) | Methylene | 191–192 | 1,665–1,734 |

| Hexafluoroisopropylidene-bridged | CF3-C-CF3 | >250 (decomp.) | 1,720–1,740 |

Substituent Effects on Reactivity and Bioactivity

- Anthracene-substituted derivatives: 1,1'-(4,4'-Oxybis(4,1-phenylene))bis(4-(anthracen-9-yl)-3-phenoxyazetidin-2-one) (Compound 4g, ) incorporates anthracene groups, enhancing π-π stacking interactions and fluorescence properties.

- Schiff base analogs : N,N'-(Oxybis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) () replaces pyrrole-dione with imine groups, enabling coordination chemistry with transition metals. DFT studies confirm strong agreement between experimental and theoretical vibrational frequencies for such derivatives .

Biological Activity

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) is an organic compound characterized by its unique structure, which features two pyrrole rings connected by an oxybis(phenylene) linkage. This compound, with the molecular formula C20H14N2O2, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets.

Anticancer Properties

Research indicates that compounds containing pyrrole moieties exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific enzymes associated with cell proliferation. For instance, 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) may modulate the activity of these enzymes, thereby exerting its anticancer effects.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrrole derivatives have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrrole derivatives against neuroinflammatory conditions. For example, certain pyrrole compounds have demonstrated the ability to inhibit lipid peroxidation and modulate inflammatory pathways in cellular models of neurodegenerative diseases such as Parkinson's disease .

The biological activity of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) can be attributed to its ability to form covalent bonds with nucleophilic groups in biological molecules. This interaction can lead to modifications in proteins and other biomolecules, affecting their function and activity. Notably, the compound's reactivity towards thiol groups makes it a valuable candidate for applications in bioconjugation and drug delivery systems.

Synthesis and Stability Studies

A study focused on synthesizing bioconjugates involving pyrrole derivatives revealed that these compounds exhibit varying degrees of hydrolytic stability and biological activity. The incorporation of peptide structures into pyrrole-based compounds was found to enhance their stability while maintaining significant bioactivity .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) | Anticancer, Antimicrobial | Enzyme inhibition, membrane disruption |

| Pyrrole derivatives (general) | Neuroprotective | Inhibition of lipid peroxidation |

| Bioconjugates (Pyrrole-Peptide hybrids) | Analgesic | Hydrolytic stabilization |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) effectively inhibited tumor cell growth by targeting specific signaling pathways involved in cancer progression. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of pyrrole derivatives revealed that pre-treatment with these compounds significantly reduced apoptosis in neuronal cells exposed to oxidative stress. This protective effect was linked to the suppression of pro-inflammatory markers and lipid peroxidation processes .

Q & A

Q. What are the optimal synthetic routes for 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole), and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of biphenyl-pyrrole derivatives often involves multi-step coupling reactions. For example, a general procedure for analogous pyrrole systems (e.g., 4-aroyl-3-sulfonyl-1H-pyrroles) includes refluxing intermediates with chloranil in xylene (25–30 hours), followed by NaOH treatment, solvent removal, and recrystallization from methanol . To optimize yield:

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene, xylene) to stabilize reactive intermediates.

- Temperature control : Monitor exothermic reactions to avoid decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization techniques include:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR to confirm biphenyl-pyrrole connectivity and assess symmetry (e.g., equivalent protons on phenyl rings) .

- X-ray crystallography : Resolve π-π stacking interactions between aromatic rings, critical for understanding solid-state electronic behavior .

- UV-Vis spectroscopy : Measure absorbance maxima (e.g., 300–400 nm) to evaluate conjugation length and electronic transitions .

- Cyclic voltammetry : Determine redox potentials to assess stability under oxidative/reductive conditions .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., xylene, chloranil) .

- Incompatibility management : Avoid contact with strong acids/bases to prevent hazardous decomposition (e.g., toxic fumes) .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., xylene polarity) on reaction pathways .

- Docking studies : Predict interactions with catalytic metal centers (e.g., Pd, Cu) to design ligand-modified catalysts .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., solubility, stability)?

Methodological Answer:

- Controlled replicates : Repeat measurements under standardized conditions (temperature, humidity) .

- Cross-validation : Compare DSC (differential scanning calorimetry) data with TGA (thermogravimetric analysis) to confirm decomposition thresholds .

- Solubility studies : Use Hansen solubility parameters to identify optimal solvents and reconcile discrepancies .

Q. How can researchers design experiments to probe the compound’s mechanism in supramolecular assemblies?

Methodological Answer:

- Host-guest studies : Use fluorescence quenching with cyclodextrins or cucurbiturils to assess binding affinity .

- Surface plasmon resonance (SPR) : Measure real-time interaction kinetics with biomimetic membranes .

- Cryo-EM/TEM : Visualize self-assembled nanostructures under varying pH/temperature conditions .

Q. What advanced spectroscopic techniques elucidate charge-transfer dynamics in optoelectronic applications?

Methodological Answer:

- Time-resolved fluorescence : Measure exciton lifetimes (fs-ns scale) to evaluate charge separation efficiency .

- Transient absorption spectroscopy : Track intermediate species during photoexcitation .

- Electron paramagnetic resonance (EPR) : Detect radical species formed under UV irradiation .

Q. How can researchers reconcile discrepancies in toxicity profiles across different studies?

Methodological Answer:

- Dose-response assays : Perform in vitro cytotoxicity tests (MTT assay) on multiple cell lines (e.g., HEK293, HepG2) .

- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to toxicity .

- Comparative analysis : Cross-reference acute toxicity data (oral, dermal, inhalation) with structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.